N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S2/c15-7-1-2-9(16)8(5-7)10-6-23-14(17-10)18-13(20)11-3-4-12(24-11)19(21)22/h1-6H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIVQCJHVPVMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The nitrothiophene moiety can be introduced via nitration of a thiophene derivative, followed by coupling with the thiazole intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Substituent Effects on Thiazole Ring
The thiazole ring’s substitution pattern critically influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Polar Substituents: The dimethylamino group in Compound 10 introduces a basic center, improving aqueous solubility and pharmacokinetics .
- Steric Effects : Methyl groups (Compound 9) may hinder binding to certain enzymes, reducing potency but improving selectivity.
Physicochemical Properties
Notes:
- The trifluoromethyl analog’s high purity (98.16%) reflects robust synthetic protocols .
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
The compound's molecular formula is CHClNOS, with a molecular weight of approximately 364.25 g/mol. It features a thiazole ring and a nitrothiophene moiety, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent coupling with the nitrothiophene derivative. The synthetic route often emphasizes yield optimization and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole and thiophene moieties exhibit strong antimicrobial properties . In particular, this compound has shown significant activity against various strains of bacteria:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Limited activity observed.
The compound's effectiveness can be attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
| Microorganism | Activity | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | Strong | >30 |
| Bacillus subtilis | Moderate | 20-30 |
| Escherichia coli | Weak | <10 |
Cytotoxicity
In vitro cytotoxicity assays conducted on VERO cell lines indicate that while the compound exhibits antimicrobial properties, it maintains a favorable safety profile with low cytotoxic effects at therapeutic concentrations.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the thiazole and thiophene rings can significantly alter its efficacy. For example:
- Substituent Effects : The introduction of electron-withdrawing groups enhances antibacterial activity.
- Ring Modifications : Variations in the thiazole ring structure can lead to improved interaction with bacterial targets.
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial potency |
| Alterations in thiazole structure | Variable effects on efficacy |
| Substituent position changes | Critical for target interaction |
Case Studies
-
Antibacterial Efficacy Against Helicobacter pylori :
A study highlighted the compound's effectiveness against metronidazole-resistant strains of H. pylori, showcasing its potential as an alternative treatment option in antibiotic-resistant infections . -
Comparative Studies :
Comparative analyses with established antibiotics like ampicillin revealed that this compound exhibited superior activity against certain Gram-positive pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves:
- Condensation of 2,5-dichlorophenyl-substituted thiazole precursors with nitrothiophene carboxamide derivatives.
- Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) to improve yield. For example, highlights the use of acetonitrile reflux for similar thiazole-carboxamide syntheses.
- Purification via recrystallization (e.g., methanol/water systems) or chromatography (silica gel, ethyl acetate/hexane eluents) to achieve >95% purity .
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm nitrothiophene (δ ~7.5–8.5 ppm for aromatic protons) and thiazole (δ ~2.5–3.5 ppm for methyl/methylene groups) moieties.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) stretches.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₈Cl₂N₃O₃S) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory : COX-2 inhibition assays. Reference for analogous thiadiazole-carboxamide activity protocols .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what role does SHELX software play?
- Methodology :
- Grow single crystals via slow evaporation (e.g., methanol/chloroform).
- Use SHELXL for refinement: Assign anisotropic displacement parameters, validate hydrogen bonding (e.g., N–H···O interactions between amide and nitro groups). demonstrates SHELX’s utility in resolving thiazole-carboxamide dimers via hydrogen-bonded centrosymmetric motifs .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with halogen (Cl/F), nitro, or methyl groups at the 2,5-dichlorophenyl or thiophene positions.
- Biological Testing : Correlate substituent electronic effects (Hammett σ values) with antimicrobial potency. shows that electron-withdrawing groups (e.g., NO₂) enhance activity in thiadiazole derivatives .
Q. How to address contradictory data in biological activity across studies?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, solvent controls).
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives.
- Synergistic Studies : Test combinations with known inhibitors (e.g., β-lactams for antimicrobial assays) to identify potentiating effects .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
